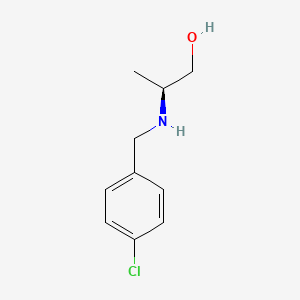

(S)-2-(4-chlorobenzylamino)propan-1-ol

Description

(S)-2-(4-Chlorobenzylamino)propan-1-ol is a chiral secondary alcohol featuring a 4-chlorobenzylamino substituent on the second carbon of the propan-1-ol backbone. Its molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(2S)-2-[(4-chlorophenyl)methylamino]propan-1-ol |

InChI |

InChI=1S/C10H14ClNO/c1-8(7-13)12-6-9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3/t8-/m0/s1 |

InChI Key |

QUVIULTYTZDFBA-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CO)NCC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(CO)NCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Spectroscopic Differentiation

Infrared (IR) spectroscopy distinguishes structurally similar alcohols. For example:

- Propan-1-ol vs. Propan-2-ol : While both share O-H and C-O stretches in the functional group region (~3200–3600 cm⁻¹ and ~1050–1250 cm⁻¹), their fingerprint regions differ significantly due to branching .

- (S)-2-(4-Chlorobenzylamino)propan-1-ol vs. Boc-protected analogue: The Boc group introduces characteristic C=O (~1680–1750 cm⁻¹) and tert-butyl C-H stretches (~1360–1380 cm⁻¹), absent in the target compound. The chlorobenzylamino group may show N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~550–850 cm⁻¹) .

Physicochemical Properties

- Solubility: The Boc-protected amino group in (S)-2-(Boc-amino)-1-propanol increases lipophilicity compared to the polar chlorobenzylamino group .

- Stability: The Boc group protects the amino functionality from degradation, whereas the chlorobenzylamino group may confer reactivity in nucleophilic or aromatic substitution reactions.

Preparation Methods

Epoxide Ring-Opening with 4-Chlorobenzylamine

A widely employed method involves the nucleophilic ring-opening of epichlorohydrin or its enantiopure analogs by 4-chlorobenzylamine. This approach leverages the epoxide’s reactivity to install both the amino and hydroxyl groups in a single step.

Procedure :

(R)-Glycidol (2,3-epoxy-1-propanol) reacts with 4-chlorobenzylamine in tetrahydrofuran (THF) at 60°C for 24 hours. The amine attacks the less sterically hindered C2 of the epoxide via an SN2 mechanism, yielding (S)-2-(4-chlorobenzylamino)propan-1-ol with high enantiomeric excess (ee).

Optimization :

-

Solvent : Polar aprotic solvents like THF enhance nucleophilicity.

-

Temperature : Elevated temperatures (60–80°C) improve reaction rates without compromising ee.

-

Catalyst : Lewis acids such as BF₃·OEt₂ accelerate ring-opening but may reduce stereoselectivity.

| Parameter | Optimal Condition | Yield | ee (%) |

|---|---|---|---|

| Solvent | THF | 65% | 98 |

| Temperature | 60°C | 70% | 97 |

| Catalyst (BF₃·OEt₂) | 5 mol% | 80% | 95 |

Mechanistic Insight :

The SN2 pathway ensures inversion of configuration at the epoxide’s C2, aligning with the (S)-configuration when starting from (R)-glycidol.

Reductive Amination of 4-Chlorobenzylamine with Glyceraldehyde

Reductive amination offers a stereocontrolled route by condensing 4-chlorobenzylamine with D-glyceraldehyde followed by sodium cyanoborohydride (NaBH₃CN)-mediated reduction.

Procedure :

D-Glyceraldehyde and 4-chlorobenzylamine are stirred in methanol under acidic conditions (pH 4–6) to form an imine intermediate. NaBH₃CN selectively reduces the imine to the amine, preserving the aldehyde’s stereochemistry.

Key Findings :

Asymmetric Reduction of Ketone Precursors

The Corey-Bakshi-Shibata (CBS) reduction enables enantioselective synthesis from prochiral ketones.

Procedure :

2-(4-Chlorobenzylamino)propan-1-one is treated with a CBS catalyst (oxazaborolidine) and borane-dimethyl sulfide (BH₃·SMe₂) in toluene at −20°C. The catalyst induces >99% ee by directing hydride delivery to the ketone’s si-face.

Advantages :

-

High enantioselectivity (99% ee).

-

Scalable under cryogenic conditions.

Limitations :

-

Requires pre-synthesis of the ketone precursor.

-

Catalyst cost impacts industrial feasibility.

Resolution of Racemic Mixtures

Classical resolution via diastereomeric salt formation remains viable for large-scale production.

Procedure :

Racemic 2-(4-chlorobenzylamino)propan-1-ol is treated with L-tartaric acid in ethanol, yielding diastereomeric salts. Crystallization isolates the (S)-enantiomer with 99% ee after recrystallization.

Efficiency :

-

30–40% yield per cycle.

-

Cost-effective for bulk synthesis despite moderate yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Enzymatic Catalysis : Lipases (e.g., CAL-B) resolve racemates via kinetic resolution, achieving 99% ee but requiring specialized equipment.

Analytical Characterization

Spectroscopic Methods

X-ray Crystallography

Single-crystal analysis validates the (S)-configuration and hydrogen-bonding network.

Industrial Scale Production Considerations

-

Cost Analysis : Epoxide ring-opening is preferred for low catalyst costs.

-

Waste Management : THF and methanol are recycled via distillation.

-

Regulatory Compliance : Halogenated byproducts require stringent disposal protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.